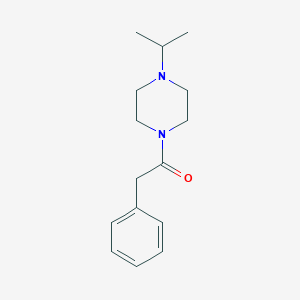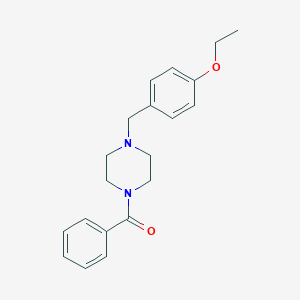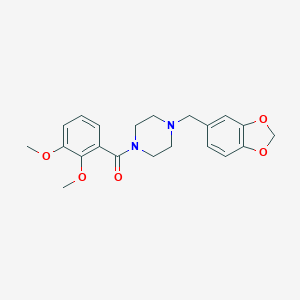![molecular formula C18H21ClN2O3S B248510 1-(4-chlorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine CAS No. 6037-22-5](/img/structure/B248510.png)
1-(4-chlorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine typically involves the reaction of 4-chlorobenzyl chloride with piperazine, followed by the introduction of the 4-methoxyphenylsulfonyl group. The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This may include the use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
1-(4-chlorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could potentially remove the sulfonyl group or reduce the aromatic rings.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and sulfonyl positions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups at the benzyl or sulfonyl positions.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(4-chlorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic or biological outcomes.
相似化合物的比较
Similar Compounds
- 1-(4-chlorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine
- 1-(4-chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine
- 1-(4-chlorobenzyl)-4-[(4-hydroxyphenyl)sulfonyl]piperazine
Uniqueness
1-(4-chlorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine is unique due to the presence of the 4-methoxyphenylsulfonyl group, which may impart specific chemical and biological properties. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
属性
CAS 编号 |
6037-22-5 |
|---|---|
分子式 |
C18H21ClN2O3S |
分子量 |
380.9 g/mol |
IUPAC 名称 |
1-[(4-chlorophenyl)methyl]-4-(4-methoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H21ClN2O3S/c1-24-17-6-8-18(9-7-17)25(22,23)21-12-10-20(11-13-21)14-15-2-4-16(19)5-3-15/h2-9H,10-14H2,1H3 |
InChI 键 |
DPLFWVGSDMHTLV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl |
规范 SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-Chlorophenoxy)acetyl]-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B248427.png)
![1-[4-(2-Methoxybenzoyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B248428.png)
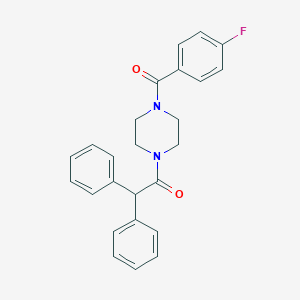
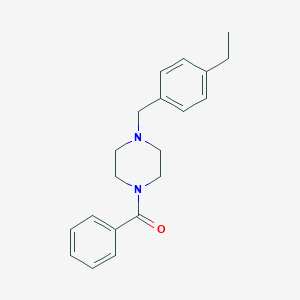
![{4-[4-(Methylsulfanyl)benzyl]piperazin-1-yl}(pyridin-3-yl)methanone](/img/structure/B248433.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(4-methylcyclohexyl)piperazine](/img/structure/B248434.png)
![{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}(2-THIENYL)METHANONE](/img/structure/B248437.png)
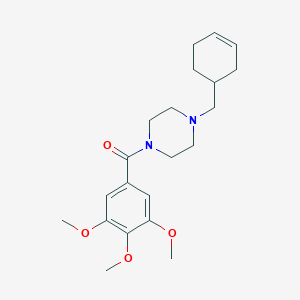
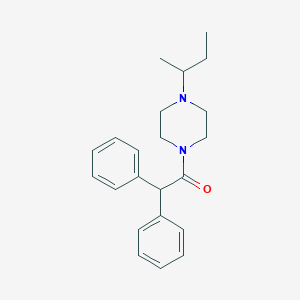
![(3-Chlorophenyl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B248444.png)
